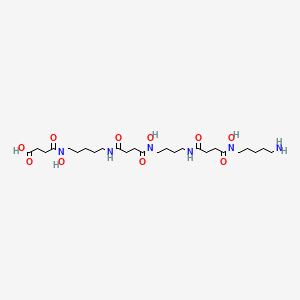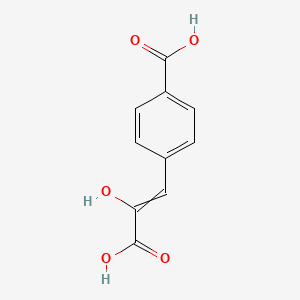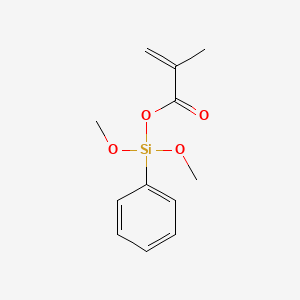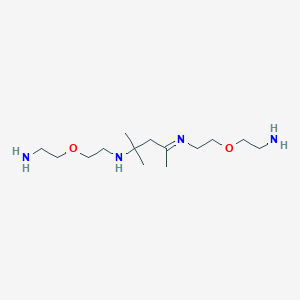
31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid is a complex organic compound characterized by its multiple functional groups, including amino, hydroxy, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: Initial nitration of precursor compounds followed by reduction to introduce amino groups.
Aldol Condensation: Formation of carbon-carbon bonds through aldol condensation reactions.
Hydrolysis: Hydrolysis of ester or amide groups to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxy groups using reducing agents.
Substitution: Replacement of amino or hydroxy groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5,11,16,21,26-Pentaazahentriacontanoic acid: Shares a similar backbone structure but lacks certain functional groups.
8-Amino-1,4,5-trihydroxyquinone: Contains similar functional groups but differs in the overall structure.
Uniqueness
31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
149471-28-3 |
|---|---|
Molecular Formula |
C26H48N6O10 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
4-[5-[[4-[4-[[4-[5-aminopentyl(hydroxy)amino]-4-oxobutanoyl]amino]butyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H48N6O10/c27-15-3-1-6-18-30(40)23(35)11-10-22(34)29-17-5-8-20-32(42)24(36)12-9-21(33)28-16-4-2-7-19-31(41)25(37)13-14-26(38)39/h40-42H,1-20,27H2,(H,28,33)(H,29,34)(H,38,39) |
InChI Key |
AMZSEKXHYCRKMU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CCN(C(=O)CCC(=O)NCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)

![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)

![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)


![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)


